(E)-2-(2-Ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Catalog No.
S1544739
CAS No.
1201905-61-4
M.F
C10H19BO3
M. Wt
198.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-2-(2-Ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-di...

CAS Number

1201905-61-4

Product Name

(E)-2-(2-Ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

IUPAC Name

2-[(E)-2-ethoxyethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Formula

C10H19BO3

Molecular Weight

198.07 g/mol

InChI

InChI=1S/C10H19BO3/c1-6-12-8-7-11-13-9(2,3)10(4,5)14-11/h7-8H,6H2,1-5H3/b8-7+

InChI Key

MRAYNLYCQPAZJN-BQYQJAHWSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C=COCC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=COCC

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/OCC

Organic Synthesis and Coupling Reactions

One of the primary applications of (E)-2-(2-Ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its ability to participate in Suzuki-Miyaura coupling reactions. These reactions involve the formation of carbon-carbon bonds between an organoboron compound (like the boronic acid pinacol ester) and an organic halide (usually a aryl or vinyl halide). This powerful tool allows researchers to construct complex organic molecules with precise control over the product structure, making it valuable in the synthesis of various pharmaceuticals, natural products, and functional materials [, ].

Cross-Coupling Reactions

Beyond Suzuki-Miyaura coupling, (E)-2-(2-Ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can also participate in other cross-coupling reactions, such as Stille coupling and Hiyama coupling. These reactions provide alternative strategies for forming carbon-carbon bonds, each offering specific advantages and limitations depending on the desired outcome [, ].

Functionalization of Biomolecules

The presence of the vinyl group in (E)-2-(2-Ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane enables its application in the functionalization of biomolecules. By strategically coupling this compound with biomolecules like carbohydrates or peptides, researchers can introduce new functionalities for various purposes, such as attaching fluorescent probes for studying cellular processes or modifying biomolecules to improve their therapeutic potential [, ].

(E)-2-(2-Ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound characterized by its unique dioxaborolane structure, which incorporates both a boron atom and a dioxaborolane ring. This compound features a vinyl group that is substituted with an ethoxy group, contributing to its chemical reactivity and potential applications in organic synthesis and medicinal chemistry. The presence of tetramethyl groups enhances the steric bulk around the boron center, which can influence its reactivity and stability in various chemical environments.

The chemical reactivity of (E)-2-(2-Ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves:

  • Nucleophilic Substitution Reactions: The dioxaborolane ring can undergo nucleophilic attack due to the electrophilic nature of the boron atom.
  • Cross-Coupling Reactions: This compound can participate in reactions such as Suzuki coupling, where it acts as a boron-containing reagent to form carbon-carbon bonds.
  • Hydrolysis: Under certain conditions, the dioxaborolane moiety can hydrolyze to release boronic acid derivatives.

These reactions are facilitated by the compound's ability to stabilize transition states due to its unique structural features.

  • Anticancer Properties: Boron-containing compounds have been explored for their potential in cancer therapy due to their ability to target specific cellular pathways.
  • Antimicrobial Activity: Some organoboron compounds exhibit antimicrobial properties against various pathogens.

Further research is needed to elucidate the specific biological effects and mechanisms of action associated with this compound.

The synthesis of (E)-2-(2-Ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves:

  • Formation of Dioxaborolane Ring: This can be achieved through the reaction of boronic acids with diols or other suitable precursors under acidic or basic conditions.
  • Vinylation: The introduction of the ethoxyvinyl group can be accomplished via electrophilic addition reactions or through coupling reactions involving vinyl halides and boron reagents.
  • Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound suitable for further applications.

(E)-2-(2-Ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has potential applications in:

  • Organic Synthesis: As a versatile reagent in cross-coupling reactions for the formation of complex organic molecules.
  • Medicinal Chemistry: Potential use in drug development due to its unique structural properties that may interact with biological targets.
  • Material Science: Possible applications in developing new materials with specific electronic or optical properties.

Interaction studies involving (E)-2-(2-Ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could focus on:

  • Binding Affinity: Assessing how this compound interacts with various biological macromolecules such as proteins or nucleic acids.
  • Mechanistic Studies: Investigating how this compound influences biochemical pathways or cellular processes.
  • Toxicological Assessments: Evaluating any potential adverse effects associated with exposure to this compound.

Such studies are crucial for understanding the safety and efficacy profile of this compound in potential therapeutic contexts.

Several compounds share structural similarities with (E)-2-(2-Ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These include:

Compound NameStructure TypeUnique Features
4-Methyl-1,3-dioxolan-2-oneDioxolanoneContains a cyclic ester structure
1-Bromo-2-methylpropeneVinyl HalideHalogen substituent increases electrophilicity
3-EthoxypropeneVinyl EtherSimilar vinyl group but lacks boron functionality

Uniqueness

The uniqueness of (E)-2-(2-Ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its combination of a dioxaborolane structure with an ethoxyvinyl substituent. This configuration allows for specific reactivity patterns not typically found in other similar compounds. Its ability to participate in cross-coupling reactions while maintaining stability makes it a valuable candidate for further research and application development.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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